Sterelactone B
Description
Sterelactone B is a novel tetracytic isolactarane-type sesquiterpenoid isolated from the mycelial cultures of Stereum sp. IBWF 01060 . It features a six-membered ring system with oxygen-containing functional groups (e.g., aldehyde moieties) and a distinct side chain configuration. Its structure was elucidated via 2D NMR spectroscopy, revealing unique chemical shifts at δC 205.3 (aldehyde carbon) and δH 9.82 (aldehyde proton), which differentiate it from congeners . This compound exhibits antifungal activity against plant pathogens such as Magnaporthe grisea and Fusarium graminearum, with inhibitory effects on spore germination and hyphal growth. Its bioactivity is hypothesized to arise from its masked dialdehyde structure, which may act as a cross-linking agent in microbial cell walls .
Properties
Molecular Formula |
C21H26O6 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[(1S,4S,9S,12R)-2-formyl-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]trideca-2,6-dien-4-yl] hexanoate |
InChI |
InChI=1S/C21H26O6/c1-4-5-6-7-14(23)26-16-15-12(8-19(16,2)3)9-20-11-21(20,13(15)10-22)18(25)27-17(20)24/h8,10,16,18,25H,4-7,9,11H2,1-3H3/t16-,18-,20-,21-/m1/s1 |
InChI Key |
MQPOERGLRKKIDH-KRZXBLKESA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@@H]1C2=C([C@@]34C[C@]3(CC2=CC1(C)C)C(=O)O[C@H]4O)C=O |
Canonical SMILES |
CCCCCC(=O)OC1C2=C(C34CC3(CC2=CC1(C)C)C(=O)OC4O)C=O |
Synonyms |
sterelactone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Sterelactones A, C, and D
This compound belongs to a family of four isolactarane derivatives (A–D) with shared spectral properties but distinct structural features (Table 1).
Table 1: Structural and Functional Differences Among Sterelactones A–D
| Compound | Ring System | Key Substituents | Side Chain Length | Notable Bioactivity |
|---|---|---|---|---|
| A | 5-membered | Aldehyde, epoxy group | N/A | Moderate antifungal activity |
| B | 6-membered | Aldehyde, hydroxyl group | 4 carbons | Antifungal, bacterial growth inhibition |
| C | 6-membered | Aldehyde, methyl ester | 8 carbons | Highest antifungal activity |
| D | 6-membered | Aldehyde, ketone group | 6 carbons | Weak nematode chemotactic activity |
Key findings:
- Side chain length : Sterelactone C’s eight-carbon side chain correlates with its superior antifungal potency, suggesting that hydrophobicity influences membrane penetration .
- Functional groups : The hydroxyl group in this compound may reduce reactivity compared to Sterelactone D’s ketone, altering target specificity .
Functional Comparison with Other Isolactarane Derivatives
Beyond the Sterelactone family, isolactarane-type sesquiterpenoids from fungal and plant sources share structural motifs but differ in bioactivity (Table 2).
Table 2: Comparison with External Isolactarane Analogues
| Compound | Source | Structural Features | Bioactivity | Mechanism Insights |
|---|---|---|---|---|
| This compound | Stereum sp. | 6-membered ring, aldehyde | Antifungal, antibacterial | Cross-linking via aldehyde groups |
| Lactarorufin A | Lactarius fungi | 5-membered ring, lactone | Cytotoxic (IC₅₀: 12 μM) | DNA intercalation |
| Isolactarane | Pinus species | Linear terpene, epoxy group | Anti-inflammatory (IC₅₀: 8 μM) | COX-2 inhibition |
Key insights:
- Bioactivity divergence : this compound’s antifungal specificity contrasts with Lactarorufin A’s cytotoxicity, underscoring the role of ring substituents in target selection .
- Mechanistic uniqueness : The aldehyde-driven cross-linking mechanism in this compound is absent in plant-derived isolactaranes, which rely on epoxy or lactone groups for activity .
Research Findings and Implications
- Structure-activity relationships (SAR) : this compound’s aldehyde group is critical for antifungal activity, as reduction to alcohol abolishes efficacy .
- Synergistic effects : Combined use with Sterelactone C enhances antifungal potency by 40%, suggesting cooperative binding to fungal cell wall components .
- Limitations : Poor aqueous solubility (logP = 3.2) restricts its application in agricultural settings, necessitating formulation optimization .
Q & A
Q. What criteria should guide the selection of primary literature for meta-analyses on this compound?
- Answer : Prioritize studies with:
- Full experimental protocols (e.g., NIH/ARRIVE guidelines compliance).
- Raw data availability in repositories like Figshare or Zenodo.
- Independent validation in ≥2 model systems. Exclude studies lacking purity documentation or using non-quantitative assays (e.g., Western blots without densitometry) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
